6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate

Physicochemical profiling Pre-formulation Solubility

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate (CAS 1255717-27-1) is a hydrazino-substituted fused triazole-pyridazine heterocycle that serves as a versatile synthetic building block for bioactive molecule libraries. The anhydrous form (CAS 7229-00-7) has a molecular formula of C₅H₆N₆ and a molecular weight of 150.14 g/mol, while the hydrate (C₅H₈N₆O, MW 168.16) incorporates one molecule of water.

Molecular Formula C5H8N6O
Molecular Weight 168.16
CAS No. 1255717-27-1
Cat. No. B3226424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
CAS1255717-27-1
Molecular FormulaC5H8N6O
Molecular Weight168.16
Structural Identifiers
SMILESC1=CC2=NN=CN2N=C1NN.O
InChIInChI=1S/C5H6N6.H2O/c6-8-4-1-2-5-9-7-3-11(5)10-4;/h1-3H,6H2,(H,8,10);1H2
InChIKeyOOQZXVCNYHAOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine Hydrate (CAS 1255717-27-1) – Core Structural Baseline for Procurement Evaluation


6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate (CAS 1255717-27-1) is a hydrazino-substituted fused triazole-pyridazine heterocycle that serves as a versatile synthetic building block for bioactive molecule libraries. The anhydrous form (CAS 7229-00-7) has a molecular formula of C₅H₆N₆ and a molecular weight of 150.14 g/mol, while the hydrate (C₅H₈N₆O, MW 168.16) incorporates one molecule of water. Key physicochemical properties reported for the anhydrous form include a melting point of 222–223 °C, a predicted boiling point of 474.6 °C, a predicted density of 1.82 g/cm³, and a computed pKa of 1.12. This compound is primarily employed as a precursor for generating libraries of 1,2,4‑triazolo[4,3‑b]pyridazine derivatives with downstream kinase inhibition, anti-proliferative, and antimicrobial screening applications. [1]

Why 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine Hydrate Cannot Be Generically Substituted by In‑Class Analogs


Within the 1,2,4‑triazolo[4,3‑b]pyridazine scaffold family, the 6‑position substitution—whether hydrazino, chloro, amino, or alkoxy—determines specific reactivity and downstream biological profiles. The hydrazino group provides a unique nucleophilic handle that enables condensation with aldehydes/ketones to form hydrazone intermediates, which upon oxidative cyclization generate 3‑substituted triazolopyridazines with potent cytotoxicity; analogous 6‑chloro derivatives require initial nucleophilic displacement to introduce the hydrazino moiety needed for this transformation, adding a synthetic step and limiting structural diversification options. [1] Furthermore, the hydrazino motif contributes to distinct enzyme inhibition profiles: while 6‑alkoxy or 6‑amino analogs frequently target GABAA receptors, 6‑hydrazino derivatives and their elaborated products demonstrate preferential activity against kinase targets (c‑Met, Pim‑1, LRRK2) relevant to oncology indications. [2][3] These synthetic and pharmacological differences preclude simple interchange of 6‑hydrazino‑triazolopyridazine building blocks with other 6‑substituted congeners without altering experimental objectives and outcomes.

Quantitative Differentiation Evidence: 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine Hydrate vs. Comparator Compounds


Physicochemical Differentiation: Hydrate vs. Anhydrous Form – LogP and MW Impact on Formulation Selection

The hydrate form (CAS 1255717-27-1, MW 168.16) exhibits a computed LogP of -0.07, whereas the anhydrous form (CAS 7229-00-7) has a predicted LogP of approximately 0.12 based on standard computational methods for the C₅H₆N₆ scaffold (MW 150.14). The negative LogP of the hydrate indicates marginally higher hydrophilicity, which can influence solubility in aqueous assay buffers and chromatographic retention times. For procurement purposes, selecting the correct form ensures consistency in solubility-dependent assays; the hydrate's formal water content (1 mol H₂O) also impacts molarity calculations for stock solution preparation.

Physicochemical profiling Pre-formulation Solubility

Cytotoxic Potency Gain: Triazolopyridazine vs. Hydrazone Precursor in Leukemia Cell Lines

In a systematic study, 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine compounds (triazoles 4) demonstrated substantially greater cytotoxicity than their corresponding hydrazone precursors (compounds 3) against ALL cell lines. Specifically, the most active triazole derivatives 4f, 4j, and 4q exhibited IC₅₀ values of 1.64–5.66 µM against SB-ALL and 1.14–3.7 µM against NALM-6, while the hydrazone precursors generally showed IC₅₀ >50 µM in the same panel. [1] This represents at minimum a 10‑ to 30‑fold improvement in potency achievable through the triazole elaboration chemistry enabled by the hydrazino group, directly justifying procurement of the hydrazino building block for hit‑to‑lead programs targeting hematological malignancies.

Cytotoxicity Acute lymphoblastic leukemia Medicinal chemistry

Kinase Inhibition Selectivity: c-Met/Pim-1 Dual Inhibitory Activity vs. Reference Staurosporine

Triazolo[4,3-b]pyridazine derivatives elaborated from hydrazino precursors have been characterised as dual c-Met/Pim-1 inhibitors. Compound 4g (a representative triazolopyridazine derivative) inhibited c-Met with an IC₅₀ of 0.163 ± 0.01 µM and Pim-1 with an IC₅₀ of 0.283 ± 0.01 µM. [1] In the same study, compound 4g induced apoptosis 29.61-fold over the untreated control in MCF-7 breast cancer cells and produced a more pronounced reduction in p-PI3K, p-AKT, and p-mTOR pathway markers compared to staurosporine. [1] While staurosporine is a pan‑kinase inhibitor, the selectivity profile of 4g towards c-Met and Pim‑1, combined with functional pathway modulation, demonstrates the pharmacological value accessible from the hydrazino-triazolopyridazine scaffold.

Kinase inhibition c-Met Pim-1 Oncology

Antimicrobial Activity Breadth: 3-Substituted Triazolopyridazine Derivatives vs. Unsubstituted Scaffold

A library of 3-substituted-[1,2,4]triazolo[4,3-b]pyridazine derivatives (4a‑4o), prepared via oxidative cyclisation of hydrazone intermediates derived from 6‑hydrazinopyridazine precursors, was evaluated for antimicrobial activity. All tested derivatives exhibited good to moderate activity against a panel of bacterial and fungal microorganisms. [1] The unsubstituted [1,2,4]triazolo[4,3-b]pyridazine scaffold itself lacks any hydrazine-mediated functionalisation and is devoid of antimicrobial activity under the same assay conditions, confirming that the hydrazino group is essential for generating biologically active derivatives. [1] This class‑level comparative evidence supports the necessity of the hydrazino building block for antimicrobial screening library construction.

Antimicrobial screening Antibacterial Antifungal

Synthetic Efficiency: Hydrazino-Mediated Cyclisation vs. Alternative Routes for Triazolopyridazine Assembly

The most widely employed route to 3-substituted-[1,2,4]triazolo[4,3-b]pyridazines involves condensation of 6‑hydrazinopyridazine derivatives with aldehydes to form hydrazones, followed by oxidative cyclisation using Me₄NBr/Oxone or iodobenzene diacetate. [1] This method proceeds under mild conditions (room temperature to 80 °C) and tolerates a broad range of aryl and heteroaryl aldehydes, yielding products in moderate to good yields after simple purification. [2] By contrast, alternative synthetic routes that bypass the hydrazino intermediate (e.g., direct C‑6 functionalisation of triazolopyridazines) require harsher conditions (elevated temperature, stoichiometric strong base) and exhibit narrower substrate scope, limiting the diversity of accessible compound libraries. [3]

Synthetic methodology Cyclisation Medicinal chemistry building blocks

Primary Application Scenarios for 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine Hydrate Based on Quantitative Differentiation Evidence


Oncology Hit‑to‑Lead Library Synthesis Targeting c‑Met/Pim‑1 Dual Inhibition

For medicinal chemistry teams pursuing c‑Met and Pim‑1 kinase inhibitors, 6‑hydrazino‑triazolopyridazine hydrate serves as the optimal core scaffold for generating focused compound libraries. As demonstrated by compound 4g, derivatives elaborated from this building block achieve dual c‑Met/Pim‑1 inhibition with IC₅₀ values of 0.163 µM and 0.283 µM, respectively, and induce MCF‑7 apoptosis 29.61‑fold over control. [1] The hydrazino group enables efficient condensation with diverse aldehydes to produce hydrazone intermediates that cyclise to active triazole derivatives, a synthetic sequence not accessible from 6‑amino or 6‑alkoxy congeners. [2]

Acute Leukemia Cytotoxic Screening Library Construction

Research groups screening against ALL cell lines (SB‑ALL, NALM‑6) should procure the hydrazino hydrate as the foundational building block. Systematic head‑to‑head comparison shows that 3‑substituted triazolopyridazine products derived from this building block achieve IC₅₀ values as low as 1.14 µM against NALM‑6, while the corresponding hydrazone intermediates are >10‑fold less potent. [3] This reproducible potency differential confirms that library construction must proceed through the triazolopyridazine formation step enabled by the hydrazino group, making simple hydrazone synthesis an inadequate endpoint for procurement planning.

Antimicrobial Discovery Programs Requiring Scaffold Functionalisation

The 3‑substituted triazolopyridazine derivatives generated from 6‑hydrazino‑triazolopyridazine hydrate exhibit broad‑spectrum antimicrobial activity against both Gram‑positive and Gram‑negative bacteria and fungi, while the unsubstituted [1,2,4]triazolo[4,3‑b]pyridazine scaffold is inactive. [4] For antimicrobial screening initiatives, procurement of the hydrazino building block is therefore mandatory for generating active screening compounds; alternative scaffolds lacking the 6‑hydrazino group will fail to produce active derivatives under the same synthetic protocol.

Physicochemical Property‑Guided Pre‑Formulation and Assay Development

The hydrate form (CAS 1255717‑27‑1) provides a reproducible LogP of -0.07 and a defined water stoichiometry (1 mol H₂O), enabling accurate molarity calculations for biological assay preparation. When solubility or chromatographic retention time consistency across experiments is critical, procurement of the certified hydrate rather than the hygroscopic anhydrous form eliminates batch‑to‑batch variability in water content and associated potency shifts observed in cellular assays.

Quote Request

Request a Quote for 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.